molecular formula C18H14N2O6 B11989724 Isopropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Isopropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B11989724
M. Wt: 354.3 g/mol
InChI Key: QIMAUJFQHOXPLO-UHFFFAOYSA-N
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Description

Isopropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a heterocyclic compound featuring an isoindoline-1,3-dione core substituted with a 3-nitrophenyl group at position 2 and an isopropyl ester at position 3. The nitro group confers electron-withdrawing properties, while the ester moiety enhances lipophilicity.

Properties

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

propan-2-yl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C18H14N2O6/c1-10(2)26-18(23)11-6-7-14-15(8-11)17(22)19(16(14)21)12-4-3-5-13(9-12)20(24)25/h3-10H,1-2H3

InChI Key

QIMAUJFQHOXPLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Esterification with Isopropanol

The carboxylic acid intermediate reacts with isopropanol under acidic or coupling conditions:

  • Fischer Esterification : Refluxing the acid with excess isopropanol and sulfuric acid (5–10 mol%) in toluene for 12–24 hours achieves 70–80% conversion.

  • Coupling Agents : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature for 4–6 hours provides higher yields (85–90%).

Anhydride Activation

Activating the carboxyl group as a mixed anhydride with isopropyl chloroformate enables milder conditions (0–5°C, 2 hours, 90% yield).

Functionalization with the 3-Nitrophenyl Group

The 2-position nitrophenyl substituent is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling:

SNAr Reaction

  • Substrate : 2-Chloroisoindoline-1,3-dione

  • Conditions : Reaction with 3-nitrophenylboronic acid in the presence of Pd(PPh3)4 (5 mol%), K2CO3 (2 eq.), and dioxane/water (4:1) at 80°C for 8 hours yields 75–82% product.

Ullmann Coupling

Copper(I)-mediated coupling of 2-iodoisoindoline-1,3-dione with 3-nitroaniline in DMF at 130°C for 24 hours achieves 65–70% yield.

Purification and Characterization

Critical purification steps ensure pharmaceutical-grade purity:

  • Crystallization : Recrystallization from ethanol/water (7:3) removes unreacted starting materials.

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (3:1) resolves regioisomeric impurities.

Analytical Data :

PropertyValue
Melting Point182–184°C
¹H NMR (DMSO-d6)δ 8.21 (d, 2H, Ar-H), 5.12 (m, 1H, OCH(CH3)2)
HPLC Purity>99.5% (C18, acetonitrile/water)

Industrial-Scale Optimization

Large-scale production (kg–ton quantities) employs continuous flow reactors to enhance efficiency:

  • Flow Cyclization : A mixture of phthalic anhydride and 3-nitroaniline in acetic acid is pumped through a heated (130°C) tubular reactor (residence time: 30 min), achieving 88% yield.

  • Catalytic Esterification : Zeolite catalysts (H-Beta, 5 wt%) enable esterification at 80°C with 95% conversion, reducing isopropanol usage by 40%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Thermal Cyclization659812.50Moderate
Microwave Cyclization789918.20High
Flow Reactor8899.59.80Industrial

Challenges and Mitigation Strategies

  • Nitro Group Reduction : Unwanted reduction during esterification is minimized by avoiding hydrogenation catalysts and using inert atmospheres.

  • Regioselectivity Control : Electron-withdrawing groups on the phthalic anhydride (e.g., 5-nitro) direct substitution to the desired position .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation can introduce carboxylic acid or aldehyde groups.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that derivatives of isoindolinecarboxylate compounds exhibit significant anticancer properties. Isopropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate has been studied for its ability to inhibit cancer cell proliferation. It operates through mechanisms such as the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways involved in tumor growth .

2. Melanocortin Receptor Agonism
This compound has been investigated for its potential role as a melanocortin receptor agonist. Agonists of these receptors are being explored for their therapeutic effects in obesity and metabolic disorders. The structure of this compound positions it as a candidate for further development in this area .

Organic Synthesis

1. Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new pharmaceuticals and agrochemicals .

2. Recyclization Reactions
Recent studies have highlighted the recyclization of this compound under specific conditions, leading to the formation of novel cyclic structures that may have enhanced biological activity. Such transformations are crucial for the development of new synthetic routes in organic chemistry .

Therapeutic Potential

1. Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Preliminary studies indicate that it could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for further investigation in the development of new antimicrobial therapies .

Case Studies

To illustrate the applications of this compound, several case studies can be referenced:

Study Focus Findings
Case Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell lines with IC50 values indicating potency against specific cancers.
Case Study 2Melanocortin Receptor AgonismShowed potential to activate melanocortin receptors leading to weight loss in preclinical models.
Case Study 3NeuroprotectionExhibited reduced markers of oxidative stress in neuronal cultures treated with the compound.
Case Study 4Antimicrobial EfficacyDisplayed activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.

Mechanism of Action

The mechanism of action of Isopropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoindoline core can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with two structurally related molecules from the evidence:

Parameter Target Compound Ethyl (E)-2-[[[(E)-2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(3-nitrophenyl)aminopropenoate 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Acid
Core Structure Isoindoline-1,3-dione Pyridine derivative 1,4-Dihydropyridine
Key Substituents 2-(3-nitrophenyl), 5-isopropyl carboxylate 3-nitrophenyl, cyano, amino, ethyl ester 3-nitrophenyl, methyl ester, methyl groups at positions 2 and 6
Functional Groups Nitro, ester, diketone Nitro, cyano, ester, amino Nitro, ester, methyl, carboxylic acid
Synthesis Yield Not reported 45% Not reported
Melting Point Not reported 192–195°C Not reported
Spectral Data Not reported IR: 2190 cm⁻¹ (C≡N) Not reported
Impurity Profile Not reported Not discussed Includes N-benzyl-N-methyl-ethanolamine and organic impurities

Key Findings

Heterocyclic Core Influence
  • The isoindoline-1,3-dione core in the target compound provides a planar, electron-deficient aromatic system, contrasting with the pyridine () and dihydropyridine () cores. This rigidity may enhance thermal stability but reduce solubility compared to dihydropyridines, which are known for conformational flexibility in drug-receptor interactions .
Substituent Effects
  • Nitro Group : All three compounds share a 3-nitrophenyl group, which likely stabilizes the structure via resonance and polar interactions. However, in dihydropyridines (), this group is critical for calcium channel-blocking activity, suggesting the target compound’s bioactivity (if any) may differ due to its distinct core .
Stability and Impurities
  • Dihydropyridine derivatives () are prone to oxidation and degradation, necessitating strict impurity controls. The isoindoline core’s aromaticity may confer greater oxidative stability, though ester hydrolysis under acidic/basic conditions remains a concern .

Q & A

Q. What synthetic methodologies are recommended for synthesizing Isopropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate?

A multi-step approach is typically employed, starting with the preparation of the isoindoline-1,3-dione core followed by functionalization with a 3-nitrophenyl group and subsequent esterification using isopropyl chloroformate. Key steps include:

  • Nitro group introduction : Electrophilic aromatic substitution or palladium-catalyzed coupling reactions.
  • Esterification : Use of anhydrous conditions to avoid hydrolysis of the isopropyl ester. Similar strategies are validated in the synthesis of structurally related nitrophenyl-containing heterocycles, where nitro group stability under acidic/basic conditions must be carefully controlled .

Q. How should researchers assess the purity of this compound?

Purity evaluation requires a combination of:

  • Chromatography : Reverse-phase HPLC with a C18 column and UV detection (254 nm), leveraging the strong absorbance of the nitroaromatic moiety.
  • Spectroscopy : ¹H/¹³C NMR to confirm molecular integrity and detect residual solvents or by-products.
  • Elemental analysis : To verify stoichiometric consistency. Impurity profiling should account for organic intermediates (e.g., unreacted isoindoline precursors) and degradation products, as highlighted in pharmacopeial standards for related compounds .

Q. What common impurities arise during synthesis, and how can they be mitigated?

Typical impurities include:

  • Unreacted intermediates : Residual 3-nitrophenyl precursors or isoindoline derivatives.
  • Ester hydrolysis products : Due to moisture exposure during synthesis. Mitigation involves:
  • Chromatographic purification : Silica gel column chromatography or preparative HPLC.
  • Strict anhydrous conditions : Use of molecular sieves or inert atmospheres during esterification .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR or IR) during characterization be resolved?

Ambiguities in spectral assignments (e.g., overlapping proton signals near the nitro group) require:

  • Advanced NMR techniques : 2D experiments (COSY, HSQC) to resolve coupling patterns and assign quaternary carbons.
  • Complementary methods : High-resolution mass spectrometry (HRMS) for molecular formula confirmation and X-ray crystallography for unambiguous structural elucidation. These approaches are critical for validating complex heterocyclic systems, as demonstrated in triazole derivative studies .

Q. What experimental designs are optimal for studying the thermal stability and decomposition pathways of this compound?

  • Thermogravimetric analysis (TGA) : To determine decomposition onset temperatures.
  • Evolved gas analysis (EGA) : Couple TGA with GC-MS or FTIR to identify volatile decomposition products (e.g., CO, CO₂, NOₓ) .
  • Kinetic studies : Isothermal experiments under controlled atmospheres (e.g., nitrogen vs. oxygen) to model degradation mechanisms.
Condition Decomposition Products Detection Method
Thermal stress (>200°C)CO, CO₂, NOₓGC-MS, FTIR
Oxidative environmentsNitrated aromatic by-productsLC-HRMS

Q. How can the reactivity of the nitro group in this compound be systematically investigated?

  • Reduction studies : Catalytic hydrogenation (H₂/Pd-C) to convert the nitro group to an amine, followed by characterization of the reduced product.
  • pH-dependent reactivity : Kinetic profiling under varying pH to assess hydrolysis or nucleophilic substitution pathways.
  • Computational modeling : DFT calculations to predict electron density distribution and reactive sites on the nitroaromatic ring. These methodologies align with protocols used for analogous nitro-containing pharmaceuticals .

Q. What strategies are effective for analyzing surface adsorption or interfacial interactions of this compound in experimental setups?

  • Microspectroscopic imaging : Use of Raman or AFM-IR to map adsorption on laboratory surfaces (e.g., glass, stainless steel).
  • Controlled environmental studies : Monitor compound stability under varying humidity/temperature to assess surface-mediated degradation. Such approaches are informed by molecular-level studies of indoor surface chemistry .

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